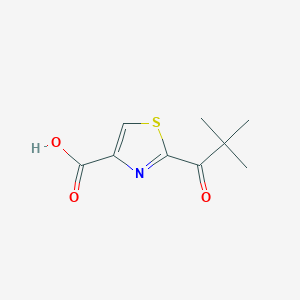

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO3S/c1-9(2,3)6(11)7-10-5(4-14-7)8(12)13/h4H,1-3H3,(H,12,13) |

InChI Key |

KVFAXYYUEVCHFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC(=CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazole derivatives. One common method is the reaction of 2,2-dimethylpropanoyl chloride with 1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 2,2-dimethylpropanoyl chloride and 1,3-thiazole-4-carboxylic acid, are fed into the reactor along with a base, and the product is continuously collected .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: The pivaloyl group in the target compound confers high lipophilicity and steric hindrance, which may influence membrane permeability and metabolic stability compared to aryl (e.g., 4-methylphenyl) or heteroaryl (e.g., pyridyl, thienyl) substituents . Heteroaryl substituents (e.g., pyridyl, thienyl) introduce π-π stacking capabilities or hydrogen-bonding sites, which could modulate receptor interactions .

Molecular Weight and Solubility :

- The target compound’s molecular weight (213.26 g/mol) is lower than chlorinated phenyl analogs (239–274 g/mol), suggesting better solubility in organic solvents. However, the pivaloyl group may reduce aqueous solubility compared to pyridyl or unsubstituted phenyl derivatives .

Biological Activity

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid (CAS No. 1542079-54-8) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer effects.

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 213.26 g/mol

The structural configuration of this compound allows for interactions with various biological targets, which can lead to significant therapeutic effects.

Biological Activity Overview

Research has indicated that thiazole derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have highlighted the effectiveness of thiazole derivatives against various bacterial strains. The mechanism typically involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

- Anticancer Properties : Thiazoles have been investigated for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study on thiazole derivatives demonstrated promising results in terms of antimicrobial efficacy. For instance, compounds similar to 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating the potency of these compounds.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid | TBD | Staphylococcus aureus |

| Other Thiazole Derivative | 1.95 - 15.62 | Enterococcus faecalis |

| Novel Thiazole Compound | 125 | Escherichia coli |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Study: Anticancer Effects

In a recent investigation involving thiazole derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 24 hours of treatment.

The study concluded that structural modifications in thiazoles could enhance their efficacy against cancer cells.

The biological activity of 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The lipophilicity of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.

Q & A

(Basic) What are the key synthetic methodologies for preparing 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization reactions or coupling of thiazole precursors with acylating agents. For example, refluxing hydrazide derivatives in polar aprotic solvents like DMSO (as in related thiazole syntheses) can yield thiazole-carboxylic acid frameworks . Reaction duration (e.g., 18 hours for cyclization) and temperature (reflux conditions) critically impact yield, as prolonged heating may degrade intermediates. Post-reaction steps, such as crystallization with ethanol-water mixtures, can improve purity and yield (e.g., 65% yield achieved in analogous syntheses) .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the thiazole ring structure, acyl group placement, and carboxylic acid proton environment. For instance, 19F NMR has been used to resolve metabolites in structurally similar compounds .

- FTIR : Validates carbonyl (C=O) and carboxylic acid (O-H) functional groups.

- HPLC-MS : Ensures purity and molecular weight confirmation.

Conflicting data (e.g., unexpected peaks in NMR) can be resolved by repeating experiments under controlled conditions (e.g., standardized solvent systems) and cross-referencing with computational predictions (e.g., DFT calculations) .

(Advanced) How can researchers design derivatives of this compound to enhance biological activity, and what structural modifications are most promising?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the thiazole ring to improve metabolic stability, as seen in fluorinated thiazole derivatives .

- Side Chain Engineering : Replace the 2,2-dimethylpropanoyl group with bioisosteres like morpholine or piperazine derivatives to modulate receptor binding, as demonstrated in EP2/EP3 agonist studies .

- Carboxylic Acid Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability, a strategy used in related pharmaceutical candidates .

(Advanced) What experimental strategies are recommended for assessing the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1-3), basic (pH 10-12), and oxidative (H2O2) conditions, followed by HPLC monitoring to identify degradation products .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points. For example, analogs like ethyl 2-amino-thiazole carboxylate show stability up to 150°C .

- Light Exposure Tests : Conduct ICH-compliant photostability studies to evaluate structural integrity under UV/visible light .

(Advanced) What in vitro and in vivo models are appropriate for evaluating the compound's biological activity, and how should contradictory results be analyzed?

Methodological Answer:

- In Vitro : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., cancer cell lines for cytotoxicity screening). EP2/EP3 receptor binding assays are relevant for prostaglandin-related activity .

- In Vivo : Rodent models for pharmacokinetics (e.g., metabolite profiling via 19F NMR in rat urine, as done for fluorinated thiazoles) .

Contradictory results (e.g., high in vitro activity but low in vivo efficacy) require revisiting ADME parameters (e.g., plasma protein binding, metabolic clearance) and optimizing dosing regimens .

(Basic) How can computational chemistry tools aid in predicting the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Molecular Docking : Predict binding affinity to targets like cyclooxygenase or prostaglandin receptors using software such as AutoDock. For example, thiazole-carboxylic acid derivatives have been modeled as EP2/EP3 agonists .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic carboxylate groups). The stepwise structural prediction in illustrates how computational models guide synthesis .

(Advanced) What are the best practices for optimizing catalytic systems in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylation) to enhance reaction efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMSO, DMF) with ethers (THF) to balance reactivity and solubility. highlights DMSO’s role in cyclization .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 2 hours) while maintaining yield, as demonstrated in similar heterocyclic syntheses .

(Basic) How should researchers approach the purification of this compound to achieve high purity, and what analytical methods validate purity?

Methodological Answer:

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for initial purification.

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to remove byproducts, as shown in .

- Validation : Confirm purity via HPLC (≥95% peak area) and elemental analysis (C, H, N, S within 0.4% of theoretical values) .

(Advanced) What strategies are effective in elucidating metabolic pathways and identifying major metabolites of this compound?

Methodological Answer:

- Isotope Labeling : Use 14C or 19F labels (if fluorinated) to track metabolites in biological matrices .

- LC-MS/MS : Fragment ions can identify metabolic modifications (e.g., glucuronidation or sulfation of the carboxylic acid group).

- In Silico Prediction : Tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolism, guiding targeted MS analysis .

(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound's pharmacological profile?

Methodological Answer:

- Analog Library Synthesis : Prepare derivatives with systematic variations (e.g., alkyl chain length, heteroatom substitutions) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at the 2-position) with biological activity data .

- Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrogen-bonding carboxylate group) to prioritize derivatives for testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.